5-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound featuring a unique combination of benzo[d]oxazole and pyrrolidine units. Such compounds often exhibit intriguing biological activities and have found applications in various fields, from pharmaceuticals to materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 3-chloropyridin-4-ol
Reagent: : 3-chloropyridine
Condition: : Hydrolysis under acidic or basic conditions
Step 2: Synthesis of 3-((3-chloropyridin-4-yl)oxy)pyrrolidine
Reagents: : 3-chloropyridin-4-ol, pyrrolidine
Condition: : Nucleophilic substitution reaction using an organic solvent like DMF (Dimethylformamide)
Step 3: Synthesis of sulfonyl benzo[d]oxazol-2(3H)-one
Reagents: : Benzo[d]oxazol-2(3H)-one, sulfonyl chloride
Condition: : Sulfonation reaction in the presence of a base, such as triethylamine
Step 4: Final Coupling Reaction
Reagents: : 3-((3-chloropyridin-4-yl)oxy)pyrrolidine, sulfonyl benzo[d]oxazol-2(3H)-one
Condition: : Using a coupling agent such as DCC (Dicyclohexylcarbodiimide) in an aprotic solvent
Industrial Production Methods: Industrial-scale synthesis usually involves optimizing these reactions for yield and purity, often leveraging continuous flow techniques and automated synthesis robots to improve reproducibility and scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation Reactions: : This compound can undergo oxidation reactions at various functional groups, particularly at the pyrrolidine ring and the benzo[d]oxazole moiety.
Reduction Reactions: : Reduction reactions can target the nitro or sulfonyl groups, typically using reducing agents like LiAlH4 or NaBH4.
Substitution Reactions: : Various substitution reactions can occur, especially nucleophilic substitutions at the chloro-pyridine ring.
Common Reagents and Conditions:
Oxidation: : K2Cr2O7 in acidic medium, H2O2 with catalysts
Reduction: : LiAlH4 in dry ether, NaBH4 in methanol
Substitution: : NaOH in water, PPh3 in organic solvents
Major Products Formed:
Oxidation: : Formation of oxo and sulfone derivatives
Reduction: : Amino derivatives
Substitution: : Various substituted pyrrolidine derivatives
Scientific Research Applications
Chemistry: This compound serves as a starting material for the synthesis of more complex molecules. It is also useful in studying reaction mechanisms due to its multifunctional groups.
Biology: In biological research, it can be used as a molecular probe to study enzyme activities, particularly those involving sulfonyl groups. Its potential antimicrobial properties are also being explored.
Medicine: Pharmacological studies investigate its role as a potential therapeutic agent for diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, it finds applications in the development of novel materials, especially polymers with unique electronic properties.
Mechanism of Action
The compound exhibits its effects through several pathways:
Binding to Molecular Targets:
It binds to specific enzymes, inhibiting their activity. For example, it can inhibit kinases by binding to the ATP-binding site.
Interference with Cellular Pathways:
Disrupts cellular signaling pathways involving sulfonylation and phosphorylation, leading to altered cellular functions and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Other Compounds:
5-((3-((4-chloropyridin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one:
Similar structure with a chloro group at a different position on the pyridine ring. This subtle difference can significantly affect its biological activity and binding affinity.
5-((3-((3-fluoropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one:
This compound has a fluorine atom instead of chlorine, affecting its lipophilicity and metabolic stability.
Conclusion
5-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a versatile compound with significant applications across various fields of science. Its unique chemical structure enables diverse reactivity and potential therapeutic applications, making it a valuable compound for continued research and development.
Properties
IUPAC Name |
5-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5S/c17-12-8-18-5-3-14(12)24-10-4-6-20(9-10)26(22,23)11-1-2-15-13(7-11)19-16(21)25-15/h1-3,5,7-8,10H,4,6,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQDMZUQDJNTBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.